molecular formula C15H14F3NO2 B11825307 1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester

1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester

Cat. No.: B11825307
M. Wt: 297.27 g/mol
InChI Key: HWWVQLHLORPEPX-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester is a chemical compound with the molecular formula C15H14F3NO2 and a molecular weight of 297.27 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with a trifluoromethyl phenyl group and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester typically involves the reaction of 4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester is unique due to its trifluoromethyl phenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14F3NO2

Molecular Weight

297.27 g/mol

IUPAC Name

ethyl 4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H14F3NO2/c1-3-21-14(20)11-8-19-13(9(11)2)10-6-4-5-7-12(10)15(16,17)18/h4-8,19H,3H2,1-2H3

InChI Key

HWWVQLHLORPEPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=C1C)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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